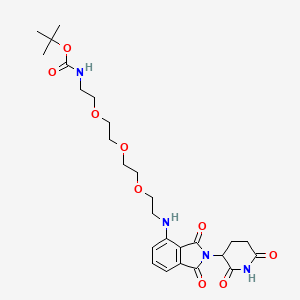

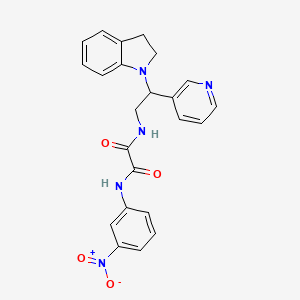

![molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-bromofenil)-3-ciano-4-(trifluorometil)-2-piridinil]sulfanil}-N,N-dietilacetanida CAS No. 625377-91-5](/img/structure/B2509516.png)

2-{[6-(4-bromofenil)-3-ciano-4-(trifluorometil)-2-piridinil]sulfanil}-N,N-dietilacetanida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quantum Chemical Insight into Molecular Structure

The molecular structure and vibrational assignments of a novel antiviral molecule, closely related to the compound , were investigated using density functional theory (DFT) methods. The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, with significant differences in geometry due to the substitution of electronegative atoms. The study also highlighted the presence of strong hydrogen-bonded interactions, which were confirmed by NBO analysis and supported by vibrational spectral data. These interactions contribute to the stability and potential antiviral properties of the molecule .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a series of N-substituted derivatives were synthesized through a multi-step process involving the conversion of benzoic acid into different intermediates, followed by a reaction with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide. The successful synthesis of these compounds was confirmed by spectral characterization . Another study described the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process, which also involved the use of spectral techniques for structural confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. The equilibrium geometry, intermolecular interactions, and vibrational wavenumbers were explored, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. These findings were further substantiated by Hirshfeld surface analysis, which provided insights into the nature of intermolecular contacts within the crystal structure .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, with one investigation showing that reactions of 2-cyanoacetamidines with sulfonyl azides can proceed via different pathways to form a mixture of novel derivatives. The reaction outcome was influenced by the presence of a base, which involved the cyano group and resulted in different products . Additionally, cross-coupling reactions involving bromopyridine and sulfonamides were catalyzed by CuI and a pyridine derivative, leading to the synthesis of N-(3-pyridinyl)-substituted sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. Drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were calculated. The antiviral potency of these compounds was investigated through molecular docking studies against SARS-CoV-2 protein, with binding energies indicating potential interactions with viral protease . Vibrational spectroscopic signatures were used to identify the effects of rehybridization and hyperconjugation on the stability of the molecules . Spectroscopic investigation also provided insights into the HOMO-LUMO gap, NBO, and MEP analysis, which are indicative of the compound's chemotherapeutic potential .

Aplicaciones Científicas De Investigación

Síntesis de pirimidin-4(3H)-onas

El compuesto se puede utilizar en la síntesis de pirimidin-4(3H)-onas. Este proceso implica la alquilación de 4 (5)-alquil-6-oxo-1,6-dihidropirimidin-2-tiolatos de sodio con 2-bromo-1-(4-bromofenil)etan-1-ona .

Heterociclización

El compuesto puede sufrir heterociclización para producir una mezcla de 2-{[2-(4-bromofenil)-2-oxoetil]sulfanil}-4-(trifluorometil)pirimidin-4(3H)-ona y su producto de ciclización intramolecular, 3-(4-bromofenil)-3-hidroxi-7-trifluorometil-2,3-dihidro[1,3]tiazolo[3,2-a]-pirimidin-5-ona .

Actividades biológicas

El compuesto se puede utilizar para estudiar las actividades farmacológicas de los derivados recién sintetizados. Estos derivados han mostrado actividades biológicas y farmacológicas prometedoras .

Resistencia a los fármacos antimicrobianos y anticancerígenos

El compuesto se puede utilizar en el desarrollo de nuevos fármacos para combatir la resistencia a los fármacos antimicrobianos y anticancerígenos por parte de los patógenos y las células cancerosas .

Potenciales neurotóxicos

El compuesto se puede utilizar para investigar los potenciales neurotóxicos sobre la actividad de la acetilcolinesterasa y el nivel de MDA en el cerebro de alevines en asociación con parámetros conductuales, potencial de natación .

Actividades antioxidantes

El compuesto se puede utilizar para estudiar las actividades antioxidantes. Se ha informado que las células producen radicales libres y especies reactivas de oxígeno (ROS) a través de sus vías metabólicas rutinarias, estos compuestos aumentan drásticamente bajo daño celular .

Propiedades

IUPAC Name |

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFGQCKBSWPRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

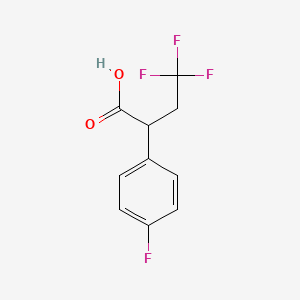

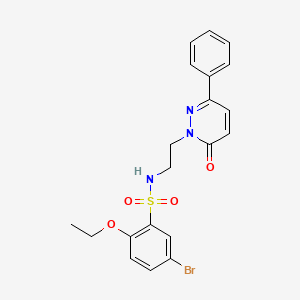

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

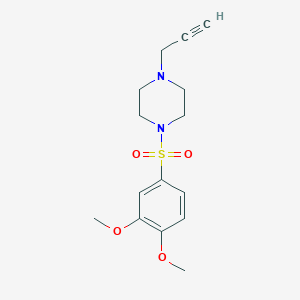

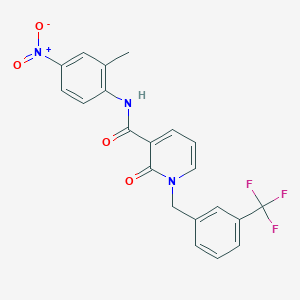

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

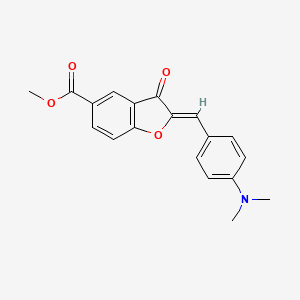

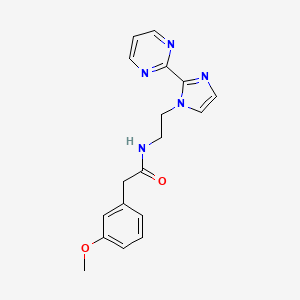

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)